5-Chloro-6-ethoxypyridin-3-OL
Description
5-Chloro-6-ethoxypyridin-3-OL is a pyridine derivative characterized by a hydroxyl group at position 3, a chlorine substituent at position 5, and an ethoxy group at position 6. Its molecular formula is C₇H₈ClNO₂, with a molecular weight of 173.60 g/mol and a purity of ≥95% . The compound’s CAS number is 1632005-79-8, and it is cataloged under MDL number MFCD29044454 .
Properties
IUPAC Name |
5-chloro-6-ethoxypyridin-3-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c1-2-11-7-6(8)3-5(10)4-9-7/h3-4,10H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJDZQCDTEISYGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=N1)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-Chloro-6-ethoxypyridin-3-OL typically involves the reaction of 5-chloro-3-hydroxypyridine with ethyl iodide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to reflux, and the product is isolated by standard workup procedures .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
5-Chloro-6-ethoxypyridin-3-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and reaction temperatures ranging from room temperature to reflux . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Chloro-6-ethoxypyridin-3-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 5-Chloro-6-ethoxypyridin-3-OL exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed biological activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues
The table below highlights key structural analogs of 5-Chloro-6-ethoxypyridin-3-OL, focusing on substituent variations and molecular properties:
*Calculated molecular weights based on atomic masses.
Key Observations :
- Halogen Substitution : Replacement of chlorine with bromine or iodine increases molecular weight significantly (e.g., 5-Bromo-2-chloropyridin-3-ol: 208.35 g/mol vs. 173.60 g/mol for the parent compound) .
- Alkoxy Groups : Ethoxy (OEt) substituents contribute to higher lipophilicity compared to methoxy (OMe) groups due to increased carbon chain length .
Physicochemical Properties
- Solubility : Ethoxy and methoxy groups enhance solubility in organic solvents compared to halogen-only analogs. However, iodine substituents (e.g., 6-Iodo-5-methoxypyridin-3-ol) may reduce aqueous solubility due to increased molecular weight and hydrophobicity .
- In contrast, alkoxy groups (e.g., OMe, OEt) are electron-donating, which could increase susceptibility to oxidation .
Biological Activity
5-Chloro-6-ethoxypyridin-3-OL is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H9ClN2O and a molecular weight of approximately 188.62 g/mol. The compound features a pyridine ring with an ethoxy group at the 6th position and a hydroxyl group at the 3rd position, which are critical for its biological interactions.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance .
Anti-inflammatory Effects
In addition to its antimicrobial properties, this compound has been studied for its anti-inflammatory effects. A study demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. The results indicated a decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or inflammatory pathways, contributing to its antimicrobial and anti-inflammatory effects.
- Modulation of Signal Transduction Pathways : It appears to modulate key signaling pathways associated with inflammation, such as the NF-kB pathway, which plays a crucial role in regulating immune responses .
- Interaction with Biological Targets : The presence of the hydroxyl group enhances hydrogen bonding interactions with biological targets, potentially increasing binding affinity and specificity .
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that the compound exhibited potent activity against these strains, highlighting its potential as an alternative therapeutic agent in treating infections caused by resistant bacteria .
Research on Anti-inflammatory Properties
In another investigation focusing on its anti-inflammatory effects, researchers treated LPS-stimulated macrophages with varying concentrations of this compound. The findings revealed a dose-dependent reduction in inflammatory markers, supporting its therapeutic application in conditions characterized by chronic inflammation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
